

Aeide-C1-NHS Ester: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Aeide-C1-NHS ester	
Cat. No.:	B605802	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive Material Safety Data Sheet (MSDS). A specific MSDS for **Aeide-C1-NHS** ester was not available at the time of writing. The information provided herein is a synthesis of data from supplier product pages and general safety guidelines for N-hydroxysuccinimide (NHS) esters and organic azides. Users should always consult with their institution's safety office and refer to all available safety information before handling this compound.

Introduction

Aeide-C1-NHS ester is a bifunctional chemical linker commonly employed in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure incorporates an azide group, enabling "click chemistry" reactions, and an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules.[1] Understanding the chemical properties and adhering to strict safety protocols is paramount when working with this reactive compound.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of **Aeide-C1-NHS ester**, compiled from various supplier sources.

Property	Value	Source(s)
CAS Number	824426-32-6	[2][3]
Molecular Formula	C ₆ H ₆ N ₄ O ₄	[2][3]
Molecular Weight	198.14 g/mol	[2][3]
Purity	≥95% - 98.0%	[2][3]
Appearance	Solid (presumed)	General knowledge of NHS esters
Solubility	Soluble in DMSO, DMF.[1][4] [5] In Vitro: DMSO: 100 mg/mL (504.69 mM; requires sonication).[6] In Vivo: Formulations in DMSO/PEG300/Tween- 80/saline or DMSO/corn oil have been described.[6]	[1][4][5][6]

Safety and Handling

Due to the presence of both an azide and a reactive NHS ester, **Aeide-C1-NHS ester** requires careful handling to prevent personal exposure and ensure chemical stability. The following safety information is based on guidelines for these functional groups.

Hazard Identification

While a specific hazard classification for **Aeide-C1-NHS ester** is not available, compounds with similar functional groups present the following potential hazards:

- Skin and Eye Irritation: NHS esters can cause skin and serious eye irritation. [7][8]
- Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[7]
- Potential for Explosive Decomposition: Organic azides are energetic molecules and can be sensitive to heat, shock, and friction.[9][10] Low molecular weight azides, in particular, pose a higher risk.[9]

Toxicity: The azide ion is known to be toxic.[9]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

PPE	Specification
Gloves	Chemical-resistant gloves (e.g., nitrile).[11] Replace if contaminated.
Eye Protection	Safety glasses with side shields or goggles.[8]
Lab Coat	Standard laboratory coat.
Respiratory Protection	Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. [7]

Handling Procedures

- Work Area: All manipulations should be performed in a well-ventilated chemical fume hood.
 [10]
- Dispensing: Avoid generating dust when weighing and dispensing the solid material.[7] Use plastic or ceramic spatulas, as metal spatulas can form shock-sensitive metal azides.[10][12]
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and heavy metals.[10][11] Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can form explosive compounds.[9][10]
- Moisture Sensitivity: NHS esters are moisture-sensitive and can hydrolyze.[13] Handle in a dry environment and store in a desiccator.
- Waste Disposal: Dispose of waste containing Aeide-C1-NHS ester in a dedicated, labeled container according to institutional and local regulations. Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[12][14]

Storage

Proper storage is crucial for maintaining the integrity and safety of Aeide-C1-NHS ester.

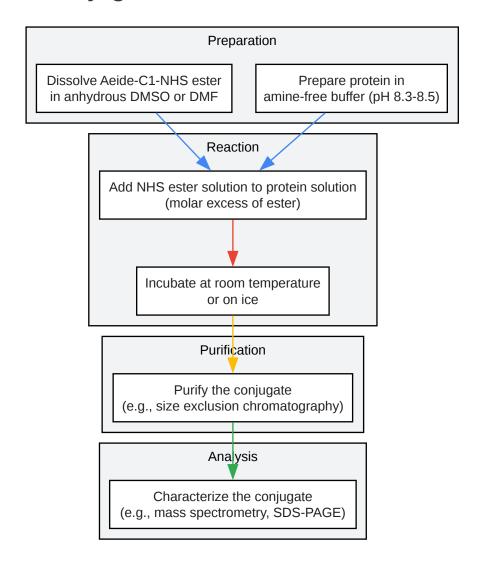
Condition	Recommendation	Source(s)
Temperature	-20°C for long-term storage.[1]	[1][3]
Atmosphere	Store in a tightly sealed container, away from moisture. [1][3] Consider storing under an inert atmosphere (e.g., argon or nitrogen).	[1][3]
Light	Protect from light.[11]	[11]
Solutions	Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C.[1] Aliquot to avoid repeated freeze-thaw cycles.[1]	[1]

First Aid Measures

The following first-aid measures are based on general procedures for handling hazardous chemicals. Seek immediate medical attention in case of significant exposure.

Exposure Route	First Aid Procedure
Inhalation	Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact	Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures


Scenario	Procedure
Fire	Use a dry chemical, carbon dioxide, or alcohol- resistant foam extinguisher.[8] Wear self- contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release	Minor Spill: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] Clean the spill area with a suitable solvent. Major Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material for disposal.

Experimental Protocols and Workflows

Aeide-C1-NHS ester is primarily used for the conjugation of molecules to proteins or other biomolecules containing primary amines. A general workflow for such an experiment is outlined below.

General Bioconjugation Workflow

Click to download full resolution via product page

Caption: General workflow for protein labeling using Aeide-C1-NHS ester.

Detailed Experimental Protocol (General Guidance)

This protocol is a general guide and should be optimized for the specific application.[15][16][17]

- Preparation of Reagents:
 - Prepare a stock solution of Aeide-C1-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF.[15] Store any unused portion of the stock solution at -20°C or -80°C.[1]
 - Prepare the protein or biomolecule to be labeled in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer).[17] Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the labeling reaction.[15]
- Labeling Reaction:
 - Add the calculated amount of the Aeide-C1-NHS ester stock solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized but a starting point of a 10-20 fold molar excess of the ester is common.[15]
 - Incubate the reaction mixture at room temperature for 1-2 hours or on ice for longer periods.[17]
- Purification:
 - Remove the unreacted NHS ester and byproducts by a suitable method such as size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
 [15]
- Characterization:
 - Characterize the final conjugate to determine the degree of labeling and confirm the integrity of the biomolecule. This can be achieved using techniques such as mass spectrometry, UV-Vis spectroscopy, and SDS-PAGE.

Conclusion

Aeide-C1-NHS ester is a valuable tool for researchers in drug development and chemical biology. Its utility, however, is matched by its potential hazards. A thorough understanding of its chemical nature and strict adherence to safety and handling protocols are essential for its safe and effective use in the laboratory. Always prioritize safety by using appropriate personal

protective equipment, working in a well-ventilated area, and following established institutional procedures for handling and waste disposal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Aeide-C1-NHS ester MedChem Express [bioscience.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. gentaur.com [gentaur.com]
- 5. Azido-PEG1-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. ucd.ie [ucd.ie]
- 10. Information on Azide Compounds Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. researchgate.net [researchgate.net]
- 14. safety.pitt.edu [safety.pitt.edu]
- 15. resources.tocris.com [resources.tocris.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. interchim.fr [interchim.fr]
- To cite this document: BenchChem. [Aeide-C1-NHS Ester: A Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b605802#aeide-c1-nhs-ester-safety-and-handling-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com